5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole 5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 929972-84-9
VCID: VC4149000
InChI: InChI=1S/C10H8ClFN2O/c1-6-2-3-7(4-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3
SMILES: CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)F
Molecular Formula: C10H8ClFN2O
Molecular Weight: 226.64

5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole

CAS No.: 929972-84-9

Cat. No.: VC4149000

Molecular Formula: C10H8ClFN2O

Molecular Weight: 226.64

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole - 929972-84-9

Specification

CAS No. 929972-84-9
Molecular Formula C10H8ClFN2O
Molecular Weight 226.64
IUPAC Name 5-(chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H8ClFN2O/c1-6-2-3-7(4-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3
Standard InChI Key SLNHRJAZRIKQNM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At position 3, the 3-fluoro-4-methylphenyl group introduces steric and electronic effects, while the chloromethyl substituent at position 5 enhances electrophilicity, facilitating nucleophilic substitutions . Key structural attributes include:

  • Molecular Formula: C₁₀H₈ClFN₂O

  • Molecular Weight: 226.63 g/mol

  • SMILES: CC1=CC=C(C2=NOC(CCl)=N2)C=C1F

  • InChI Key: VYBKTWXZKHHWLG-UHFFFAOYSA-N

The fluorine atom at the phenyl ring’s meta position and the methyl group at the para position contribute to lipophilicity, potentially influencing membrane permeability in biological systems .

Physicochemical Properties

While experimental data for this specific compound are sparse, analogous 1,2,4-oxadiazoles exhibit the following properties:

PropertyValue/RangeSource
Melting Point80–120°C (estimated)
SolubilityDMSO, ethanol, chloroform
StabilitySensitive to hydrolysis
LogP (lipophilicity)~2.5 (calculated)

The chloromethyl group’s reactivity necessitates storage at 2–8°C to prevent degradation .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. Two primary methods are employed:

Method 1: Amidoxime Cyclization

  • Step 1: React 3-fluoro-4-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime.

  • Step 2: Cyclize the amidoxime with chloroacetic acid under acidic conditions (e.g., HCl, 80°C) .
    R-C≡N+NH2OHR-C(=N-OH)NH2ClCH2COOHTarget Compound\text{R-C≡N} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=N-OH)NH}_2 \xrightarrow{\text{ClCH}_2\text{COOH}} \text{Target Compound}

Method 2: Carbodiimide-Mediated Coupling

  • Step 1: Condense 3-fluoro-4-methylbenzamide with chloroacetamide oxime using dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Step 2: Purify via column chromatography (yield: 60–75%) .

Optimization Challenges

  • Byproduct Formation: Competing reactions may yield regioisomers, necessitating precise temperature control .

  • Purification: Silica gel chromatography is often required due to polar byproducts .

Biological Activity and Mechanisms

CompoundCell Line (IC₅₀, μM)Reference
ProdigiosinMCF-7: 1.93
Analog 9cHCT-116: 1.17
This CompoundNot reported

Immunomodulatory Effects

Patent WO2015033299A1 highlights 1,2,4-oxadiazoles as PD-1/PD-L1 inhibitors, suggesting potential in cancer immunotherapy . The chloromethyl group may serve as a reactive handle for covalent binding to target proteins .

GHS CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in ventilated areas
SupplierQuantityPrice (USD)Purity
AK Scientific 100 mg21495%
American Custom Chemicals 1 g65795%
Combi-Blocks 250 mg18895%

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferenceBioactivity
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole Lacks fluorine atomLower cytotoxicity
3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole Altered substituent positionsUnreported

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): Fluorine enhances metabolic stability and target affinity .

  • Chloromethyl Group: Increases reactivity for covalent inhibition strategies .

Future Directions and Challenges

Research Priorities

  • Pharmacokinetic Studies: Assess oral bioavailability and plasma half-life.

  • Target Identification: Screen against kinase libraries or GPCR panels.

  • Toxicity Profiling: Evaluate hepatotoxicity and cardiotoxicity in preclinical models.

Synthetic Challenges

  • Scalability: Optimize yields for gram-scale production .

  • Regioselectivity: Develop catalysts to suppress unwanted isomers .

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